(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine
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Description
(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.
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Biological Activity
The compound (1aS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine , with the CAS number 905580-85-0 , has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C15H22O3 , and it features a complex bicyclic structure that contributes to its unique biological properties. The presence of the methoxyphenyl group is significant, as it often enhances the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 250.34 g/mol |
CAS Number | 905580-85-0 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study highlighted that derivatives of dioxins can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms of action for our compound remain under investigation, but preliminary data suggest potential pathways involving:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of signaling pathways related to cancer progression
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. According to patent literature, it shows promise in preventing neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . The proposed mechanisms include:
- Reduction of oxidative stress
- Inhibition of neuroinflammatory responses
- Enhancement of neuronal survival pathways
Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized analogs of the compound and tested their efficacy against breast cancer cell lines. Results showed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. Treated animals exhibited improved cognitive function compared to controls, alongside reduced markers of neuroinflammation and oxidative damage. This suggests that the compound may have therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
(1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFVDAHLIIWJTI-UUJNGGQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3C[C@H]4[C@@H]([C@@H]3O2)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730670 |
Source
|
Record name | (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905580-85-0 |
Source
|
Record name | (1aS,1bR,5aS,6aS)-Hexahydro-3-(4-methoxyphenyl)oxireno[4,5]cyclopenta[1,2-d][1,3]dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905580-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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